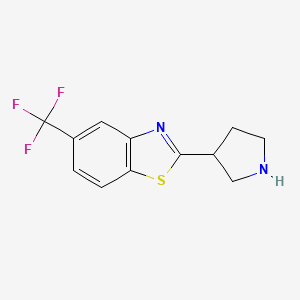
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a pyrrolidinyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with pyrrolidine and trifluoromethylating agents under specific conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The pyrrolidinyl group can also contribute to the compound’s overall stability and bioavailability. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine: Similar structure but with a pyridine core instead of a benzothiazole core.
Trans-(4-(Trifluoromethyl)Pyrrolidin-3-Yl)Methanol Hydrochloride: Contains a pyrrolidinyl and trifluoromethyl group but with different functional groups and core structure.
Uniqueness
2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C12H11F3N2S |
|---|---|
Molecular Weight |
272.29 g/mol |
IUPAC Name |
2-pyrrolidin-3-yl-5-(trifluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H11F3N2S/c13-12(14,15)8-1-2-10-9(5-8)17-11(18-10)7-3-4-16-6-7/h1-2,5,7,16H,3-4,6H2 |
InChI Key |
IGPXHZDLMKBWNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13246726.png)
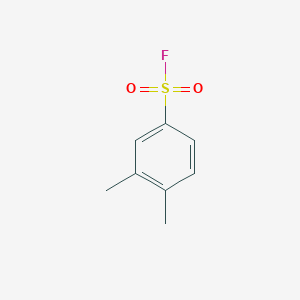
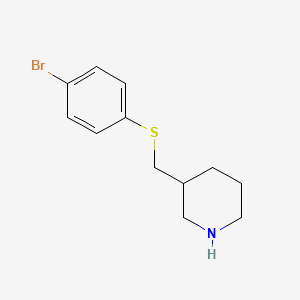
![2-[(3,4-Diaminopyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13246747.png)
amine](/img/structure/B13246748.png)
![8-Methyl-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B13246757.png)
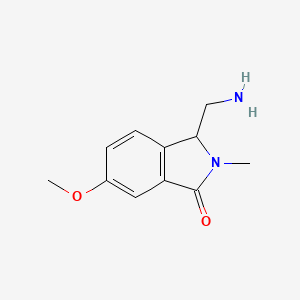
![4-(1H-Pyrazol-3-yl)-2-azaspiro[4.4]nonane](/img/structure/B13246771.png)
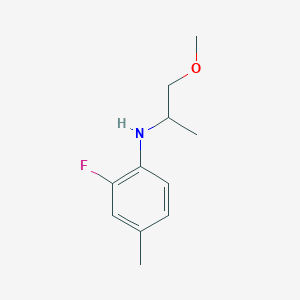
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)butanal](/img/structure/B13246782.png)
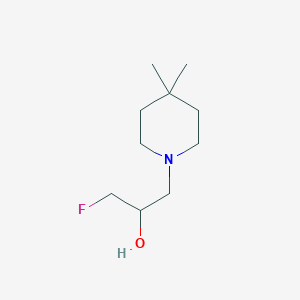

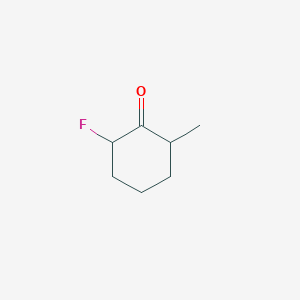
![2-[2-(4-Hydroxyphenyl)cyclopropyl]acetic acid](/img/structure/B13246796.png)
